

Physicochemical Properties of 4-Methylcyclohex-3-en-1-one: A Technical Guide

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Compound of Interest

Compound Name: 4-Methylcyclohex-3-en-1-one

Cat. No.: B030685

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This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Methylcyclohex-3-en-1-one**. The information is intended for researchers, scientists, and professionals engaged in drug development and other scientific pursuits. This document summarizes key quantitative data, outlines a representative analytical protocol, and presents a logical workflow for its synthesis and purification.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of **4-Methylcyclohex-3-en-1-one**, compiled from various sources. This data is essential for understanding the compound's behavior in different experimental settings.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₀ O	[1][2][3]
Molecular Weight	110.15 g/mol	[1][2]
IUPAC Name	4-methylcyclohex-3-en-1-one	[1]
CAS Number	5259-65-4	[2]
Appearance	Colorless Liquid / Oil	[2]
Melting Point	12 °C	[2]
Boiling Point	170-171 °C at 760 mmHg	[2][3]
Density	1.0 ± 0.1 g/cm ³	[3]
Refractive Index	1.4652	[2]
Solubility	Chloroform (Sparingly), Ethyl Acetate (Slightly), Methanol (Slightly)	[2]
Kovats Retention Index	962 (Standard non-polar)	[4]

Experimental Protocols

While specific, detailed experimental protocols for the determination of every physicochemical property of **4-Methylcyclohex-3-en-1-one** are not readily available in the public domain, this section provides a representative analytical method for its characterization and a general synthetic workflow.

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method can be employed for the analysis of **4-Methylcyclohex-3-en-1-one**.^[1] This technique is suitable for assessing the purity of the compound and for pharmacokinetic studies.^[1]

Instrumentation and Conditions:

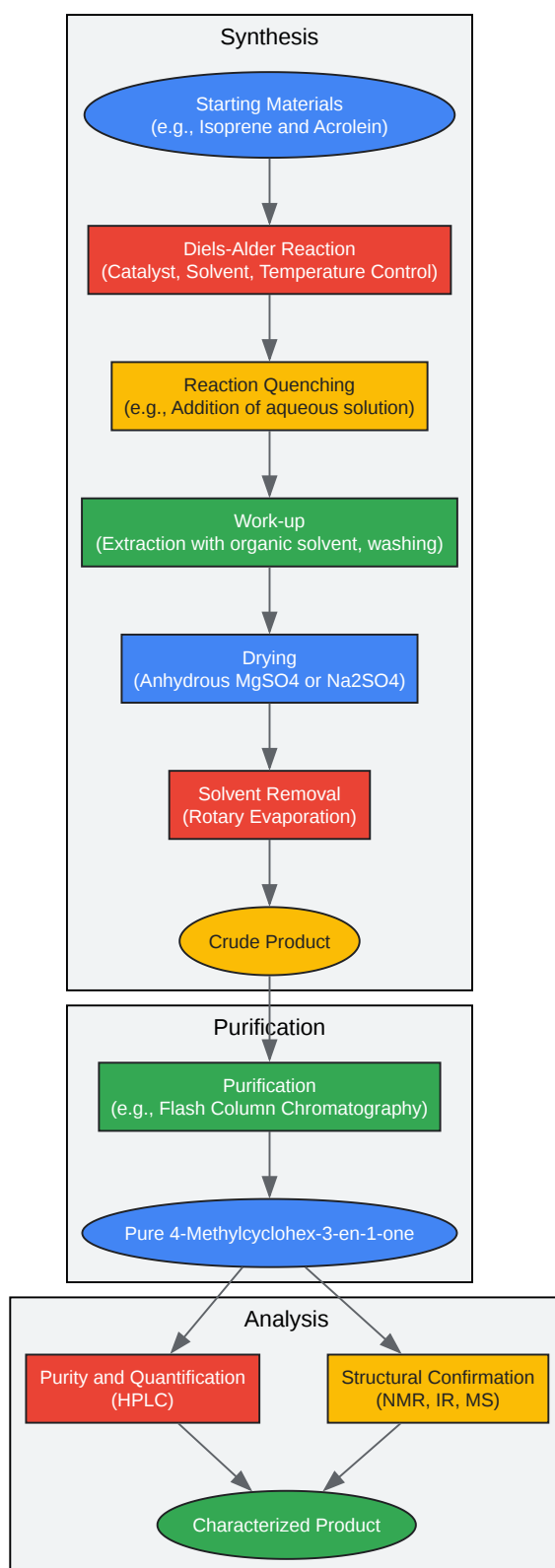
- Column: Newcrom R1
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier. Phosphoric acid is commonly used. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.
- Detection: UV detection at an appropriate wavelength (to be determined based on the UV spectrum of the compound).
- Temperature: Ambient or controlled column temperature (e.g., 25 °C).
- Flow Rate: A typical flow rate for analytical HPLC is 1.0 mL/min.
- Injection Volume: 5-20 µL, depending on the sample concentration.

Procedure:

- Sample Preparation: Dissolve a precisely weighed amount of **4-Methylcyclohex-3-en-1-one** in the mobile phase or a compatible solvent to a known concentration.
- System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Injection: Inject the prepared sample onto the column.
- Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of the compound and any impurities.
- Analysis: The retention time of the major peak corresponds to **4-Methylcyclohex-3-en-1-one**. The peak area can be used to quantify the compound and assess its purity.

Logical Workflow: Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of a cyclohexenone derivative like **4-Methylcyclohex-3-en-1-one**. This workflow is based on general organic synthesis principles and analytical techniques.



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Caption: Logical workflow for the synthesis and analysis of **4-Methylcyclohex-3-en-1-one**.

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References

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